molecular formula C23H15N3O B12102546 Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone

Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone

Cat. No.: B12102546
M. Wt: 349.4 g/mol
InChI Key: LYSXGIIGTSCKRR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic compound that features a naphthalene ring, a pyridine ring, and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanol, while reduction could produce a corresponding amine derivative.

Scientific Research Applications

Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone is unique due to its combination of three distinct aromatic systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

naphthalen-2-yl-(2-pyridin-3-ylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C23H15N3O/c27-23(18-12-11-16-6-1-2-7-17(16)14-18)26-21-10-4-3-9-20(21)25-22(26)19-8-5-13-24-15-19/h1-15H

InChI Key

LYSXGIIGTSCKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N3C4=CC=CC=C4N=C3C5=CN=CC=C5

Origin of Product

United States

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